Norgestimate metabolite norelgestromin-d6
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Overview
Description
Norgestimate metabolite norelgestromin-d6 is a deuterium-labeled version of norelgestromin, which is a metabolite of norgestimate. Norgestimate is a synthetic progestogen used in hormonal contraceptives. This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norgestimate metabolite norelgestromin-d6 is synthesized through the deuteration of norelgestromin. The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the norelgestromin molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The final product is usually obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
Norgestimate metabolite norelgestromin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The alkyne group in this compound can undergo substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
Norgestimate metabolite norelgestromin-d6 is widely used in scientific research, including:
Chemistry: It serves as a reagent in click chemistry, particularly in the synthesis of complex molecules.
Biology: The compound is used to study the metabolic pathways and pharmacokinetics of norgestimate.
Medicine: It aids in the development of hormonal contraceptives and the study of their metabolic profiles.
Industry: The compound is used in the quality control and validation of analytical methods for drug testing.
Mechanism of Action
Norgestimate metabolite norelgestromin-d6 exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces the levels of estrogen, thereby affecting the hormonal balance in the body. The compound also suppresses follicular development and induces changes in the endometrium, which decreases the chances of implantation and thickens the cervical mucus, impeding sperm movement .
Comparison with Similar Compounds
Similar Compounds
Norelgestromin: The non-deuterated version of norgestimate metabolite norelgestromin-d6.
Levonorgestrel: Another metabolite of norgestimate with similar progestogenic activity.
Ethinylestradiol: Often combined with norgestimate in hormonal contraceptives
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and the development of new hormonal therapies .
Properties
Molecular Formula |
C21H29NO2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D |
InChI Key |
ISHXLNHNDMZNMC-LLWUDOGESA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N\O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Origin of Product |
United States |
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